benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a hydroxy and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with (3R)-3-hydroxy-3-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzyl (3R)-3-oxo-3-methylpiperidine-1-carboxylate.
Reduction: Formation of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-methanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate: Characterized by the presence of a benzyl group and a piperidine ring with hydroxy and methyl substitutions.
Benzyl (3R)-3-hydroxy-3-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Benzyl (3R)-3-hydroxy-3-phenylpiperidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and methyl groups at the 3rd position of the piperidine ring influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKWYVSEDPFHGW-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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